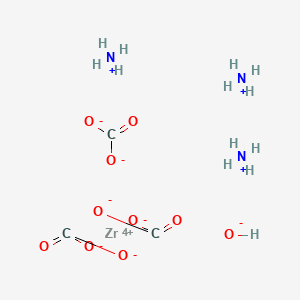
Methyl 2,6-dimethoxy-3-nitrobenzoate
Übersicht
Beschreibung
Methyl 2,6-dimethoxy-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO6 . It is a derivative of 3-Nitrosalicylic acid .
Molecular Structure Analysis
The molecular structure of Methyl 2,6-dimethoxy-3-nitrobenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file . It contains a total of 28 bonds; 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 2 ethers .Physical And Chemical Properties Analysis
Methyl 2,6-dimethoxy-3-nitrobenzoate has a molecular weight of 241.1974 . Other physical and chemical properties such as its appearance, solubility, and stability are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry Applications
Nitro and Amino Substitution Studies
Singh et al. (2003) explored the effects of nitro and amino substitution in the D-ring of certain compounds on topoisomerase-I targeting activity and cytotoxicity. This study is indicative of the broader interest in nitro-substituted benzoates for their potential biological activities, which could include compounds like Methyl 2,6-dimethoxy-3-nitrobenzoate (Singh et al., 2003).
Chromatographic Applications
Tanaka et al. (1985) investigated methylated cyclodextrins as mobile phase additives in liquid chromatography, highlighting the utility of methylated derivatives (including 2,6-dimethylation patterns) for improving separation processes in chemical analysis (Tanaka et al., 1985).
Solubility and Thermodynamic Modeling
Acree et al. (2017) focused on the solubility of 3-methyl-4-nitrobenzoic acid and its Abraham model solute descriptors, providing valuable data for understanding the solubility behavior of structurally similar compounds like Methyl 2,6-dimethoxy-3-nitrobenzoate (Acree et al., 2017).
Antitumor and Antimicrobial Activity
Xia et al. (2011) discovered new compounds from the mangrove endophytic fungus Nigrospora sp., which showed moderate antitumor and antimicrobial activity. While this study does not directly involve Methyl 2,6-dimethoxy-3-nitrobenzoate, it exemplifies the ongoing research into nitro-substituted compounds for potential therapeutic applications (Xia et al., 2011).
Advanced Material and Analytical Method Development
Electrochemical Studies
Salehzadeh et al. (2016) conducted an electrochemical study on fenitrothion and bifenox, using a multiwalled carbon nanotube modified glassy carbon electrode. This research demonstrates the broader applicability of nitrobenzoate derivatives in developing sensitive analytical methods for environmental and biological samples (Salehzadeh et al., 2016).
Fluorescent Probe Development
Wei et al. (2020) designed a Methylene blue-based NIR fluorescent probe triggered by H2S, showcasing the potential for using nitroaromatic compounds in the development of sensitive probes for biological imaging and diagnostics (Wei et al., 2020).
Safety And Hazards
While specific safety and hazard information for Methyl 2,6-dimethoxy-3-nitrobenzoate is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Eigenschaften
IUPAC Name |
methyl 2,6-dimethoxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-7-5-4-6(11(13)14)9(16-2)8(7)10(12)17-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVQDBFINNUQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334710 | |
| Record name | Methyl 2,6-dimethoxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethoxy-3-nitrobenzoate | |
CAS RN |
55776-20-0 | |
| Record name | Methyl 2,6-dimethoxy-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55776-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dimethoxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)


